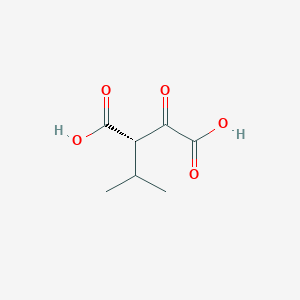

(2S)-2-Isopropyl-3-oxosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Isopropyl-3-oxosuccinate, also known as 3-carboxy-4-methyl-2-oxopentanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms this compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa) this compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as european plum, greenthread tea, pineappple sage, and yautia. This makes this compound a potential biomarker for the consumption of these food products.

(2S)-2-isopropyl-3-oxosuccinic acid is an oxo dicarboxylic acid that is 2-ketosuccinic acid (oxalacetic acid) in which the 3-pro-S hydrogen is substituted by an isopropyl group. It derives from a succinic acid. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Metabolic Pathway Studies

(2S)-2-Isopropyl-3-oxosuccinate is primarily involved in the leucine biosynthesis pathway. It is generated from (2R,3S)-3-isopropylmalate during the third step of this pathway. Understanding this metabolic route is crucial for researchers studying amino acid metabolism and its implications in health and disease .

Table 1: Key Reactions Involving this compound

| Reaction Component | Resulting Compound |

|---|---|

| L-leucine + 2-oxoglutarate | 4-methyl-2-oxopentanoate + L-glutamate |

| 2-oxoglutaric acid + L-isoleucine | (S)-3-methyl-2-oxopentanoic acid + L-glutamic acid |

| 2-oxoglutaric acid + L-valine | 3-methyl-2-oxobutanoic acid + L-glutamic acid |

Biomarker Potential

Recent studies have suggested that this compound could serve as a biomarker for dietary intake. It has been detected in various foods such as onions, limes, and cloud ear fungus. This detection indicates its potential use in nutritional studies and dietary assessments .

Metabolomics Research

In metabolomics, this compound has been identified among numerous metabolites analyzed to understand plant genetics and responses to environmental changes. For instance, large-scale studies involving perennial ryegrass have highlighted its presence as part of a broader metabolic profile that varies with genetic diversity .

Case Study 1: Leucine Biosynthesis in Yeast

In Saccharomyces cerevisiae (baker's yeast), this compound is integral to the leucine biosynthesis pathway. Research focusing on yeast metabolism has provided insights into how alterations in this pathway affect overall protein synthesis and growth rates in yeast cultures .

Case Study 2: Dietary Impact Analysis

A study aimed at understanding the dietary impacts on human health found that levels of this compound could correlate with the consumption of specific food items. This correlation suggests that monitoring this metabolite could provide valuable information regarding dietary habits and their effects on metabolic health .

Análisis De Reacciones Químicas

Detailed Reactions and Pathways

The primary reactions involving (2S)-2-Isopropyl-3-oxosuccinate are part of the leucine biosynthesis pathway.

Reaction 1: Synthesis of this compound

(2R,3S)-3-isopropylmalate + NAD+ → this compound + NADH + H+

This reaction is catalyzed by 3-isopropylmalate dehydrogenase (EC 1.1.1.85) . The enzyme requires a magnesium ion (Mg2+) for catalysis . The reaction mechanism involves two steps: dehydrogenation at the alpha-carbon to form a carbonyl, followed by decarboxylation at the beta-carbon .

Reaction 2: Conversion to 4-methyl-2-oxopentanoate

This compound + H+ → 4-methyl-2-oxopentanoate + CO2

This spontaneous decarboxylation converts this compound to 4-methyl-2-oxopentanoate (ketoleucine), a precursor to leucine .

Reaction 3: Transamination to Leucine

4-methyl-2-oxopentanoate + L-glutamate → L-leucine + 2-oxoglutarate

The final step in leucine biosynthesis involves transamination, where 4-methyl-2-oxopentanoate is converted to L-leucine. This reaction is catalyzed by branched-chain amino acid transferases .

Enzymes Involved

Several enzymes play a crucial role in the reactions involving this compound :

-

3-Isopropylmalate Dehydrogenase (EC 1.1.1.85): Catalyzes the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to this compound .

-

Branched-chain Amino Acid Transferases (IlvE, TyrB): Catalyze the transamination of 4-methyl-2-oxopentanoate to L-leucine .

Biological Roles and Significance

This compound is essential for leucine biosynthesis in various organisms, including Escherichia coli and Saccharomyces cerevisiae . Leucine, an essential amino acid, plays a vital role in protein synthesis and various metabolic functions .

Propiedades

Fórmula molecular |

C7H10O5 |

|---|---|

Peso molecular |

174.15 g/mol |

Nombre IUPAC |

(3S)-2-oxo-3-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1 |

Clave InChI |

HIIZAGQWABAMRR-BYPYZUCNSA-N |

SMILES |

CC(C)C(C(=O)C(=O)O)C(=O)O |

SMILES isomérico |

CC(C)[C@@H](C(=O)C(=O)O)C(=O)O |

SMILES canónico |

CC(C)C(C(=O)C(=O)O)C(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.